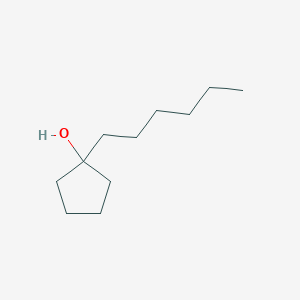
1-Hexylcyclopentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexylcyclopentan-1-OL is an organic compound characterized by a cyclopentane ring substituted with a hexyl group and a hydroxyl group. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of the hydroxyl group classifies it as an alcohol, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexylcyclopentan-1-OL can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentanone with hexyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then reduced using a suitable reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of hexylcyclopentene. This process typically requires a metal catalyst such as palladium on carbon and is conducted under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 1-Hexylcyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form hexylcyclopentane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Hexylcyclopentanone, Hexylcyclopentanoic acid
Reduction: Hexylcyclopentane
Substitution: Hexylcyclopentyl chloride, Hexylcyclopentyl bromide
Scientific Research Applications
1-Hexylcyclopentan-1-OL has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Hexylcyclopentan-1-OL exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the hydrophobic hexyl group can interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
1-Hexylcyclopentan-1-OL can be compared with other cycloalkane alcohols such as:
Cyclopentanol: Lacks the hexyl group, resulting in different physical and chemical properties.
Cyclohexanol: Contains a six-membered ring, leading to variations in reactivity and stability.
Hexylcyclohexanol: Similar structure but with a cyclohexane ring, affecting its interactions and applications.
Properties
CAS No. |
36633-49-5 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
1-hexylcyclopentan-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-8-11(12)9-6-7-10-11/h12H,2-10H2,1H3 |
InChI Key |
KRQIXUBSCULVKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



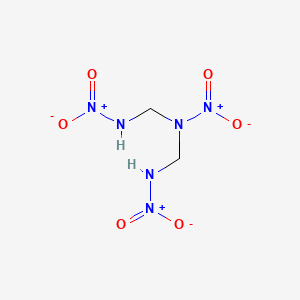
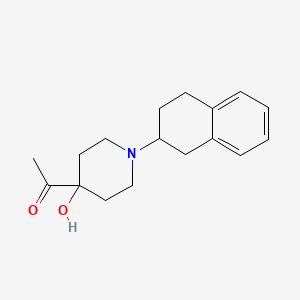


![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)

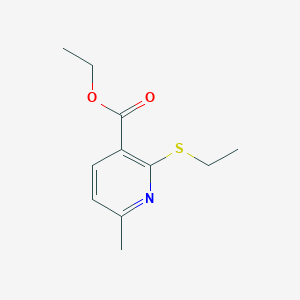
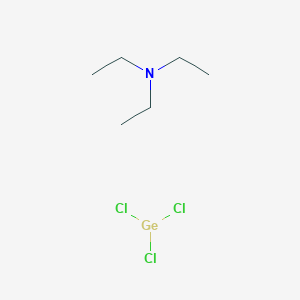
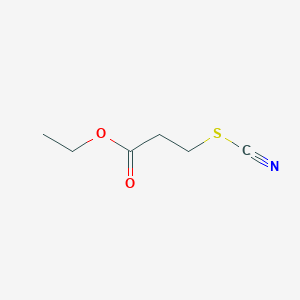


![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
